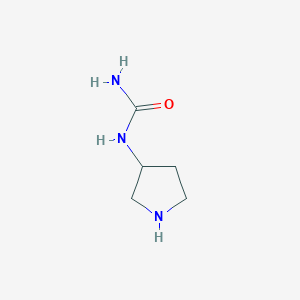
(Pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyrrolidin-3-yl)urea is a compound that features a pyrrolidine ring attached to a urea moiety. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The urea group is known for its ability to form hydrogen bonds, making it a valuable functional group in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrrolidin-3-yl)urea typically involves the reaction of pyrrolidine with an isocyanate or a carbodiimide. One common method is the reaction of pyrrolidine with phenyl isocyanate under mild conditions to yield this compound. Another approach involves the use of carbodiimides, which react with pyrrolidine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve the large-scale reaction of pyrrolidine with isocyanates or carbodiimides in the presence of suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
(Pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea group to amines.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the urea group under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the urea group.
Substitution: Substituted urea derivatives.
Scientific Research Applications
(Pyrrolidin-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (Pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with proteins, influencing their structure and function. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, enhancing its binding affinity and selectivity for target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A lactam derivative with similar biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.
Prolinol: A hydroxylated pyrrolidine derivative with unique properties.
Uniqueness
(Pyrrolidin-3-yl)urea is unique due to the presence of both the pyrrolidine ring and the urea group, which together enhance its ability to form hydrogen bonds and interact with biological targets. This combination makes it a valuable compound in drug design and development.
Properties
CAS No. |
585538-86-9 |
|---|---|
Molecular Formula |
C5H11N3O |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
pyrrolidin-3-ylurea |
InChI |
InChI=1S/C5H11N3O/c6-5(9)8-4-1-2-7-3-4/h4,7H,1-3H2,(H3,6,8,9) |
InChI Key |
XGBULVIMVCHZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


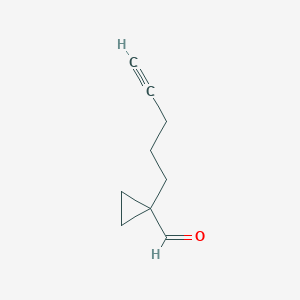
amine](/img/structure/B13274040.png)

![3-[(2-Bromocyclopentyl)oxy]oxolane](/img/structure/B13274057.png)
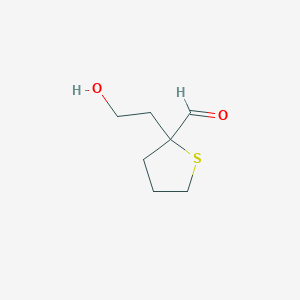
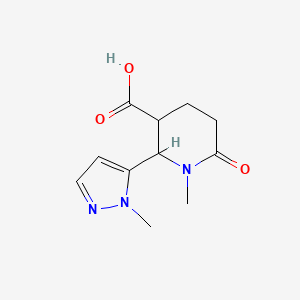
![4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13274063.png)
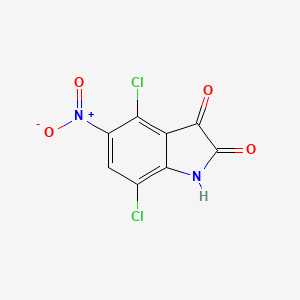
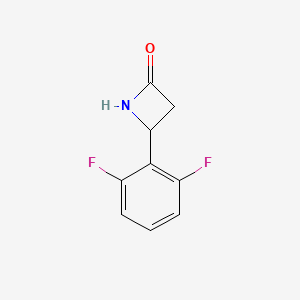
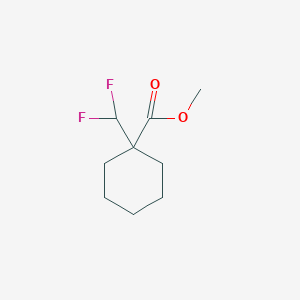
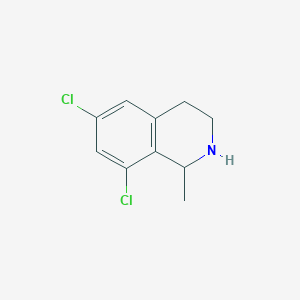
![5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13274089.png)
![Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate](/img/structure/B13274097.png)

